molecular formula C13H11ClN2O B1269590 N-(3-aminophenyl)-3-chlorobenzamide CAS No. 293737-89-0

N-(3-aminophenyl)-3-chlorobenzamide

Cat. No.: B1269590
CAS No.: 293737-89-0
M. Wt: 246.69 g/mol
InChI Key: KGAYYFPEUVSJQJ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • N-(3-aminophenyl)-3-chlorobenzamide and its derivatives have been studied for their synthesis and structural properties. For example, the synthesis and crystal and molecular structures of related compounds have been examined using methods like X-ray diffraction, IR, 1H-NMR, and 13C-NMR (Cabezas et al., 1988). These studies are crucial for understanding the chemical and physical characteristics of such compounds.

Pharmacodynamic Studies

  • While specific studies on this compound are limited, there are investigations on closely related compounds. For instance, a study on N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide discussed its pharmacodynamic properties, including its potential applications in biology and medicine (Zhang Xiao-yong, 2005). This research contributes to understanding the biological activity and potential applications of benzamide derivatives.

Inhibition of Mitosis in Plant Cells

  • Derivatives of this compound, such as N-(1,1-dimethylpropynyl) benzamide series, have been found to inhibit mitosis in plant cells at very low concentrations. This suggests their potential use in agricultural and botanical research (Merlin et al., 1987).

Antitumor Activities

  • Similar compounds like 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, have demonstrated potent and selective antitumor activity against various cancer cell lines. These findings provide insights into the potential therapeutic applications of such compounds (Chua et al., 1999).

Insecticide Stability and Environmental Impact

  • Research has also been conducted on the environmental stability and impact of benzamide derivatives used as insecticides. For instance, the stability of benzamide-type insecticides in agricultural settings and their degradation products' potential environmental impact have been studied (Lu et al., 2004).

Mechanism of Action

Target of Action

For instance, N-[7-(3-AMINOPHENYL)-5-METHOXY-1,3-BENZOXAZOL-2-YL]-2,5-DICHLOROBENZENESULFONAMIDE targets Fructose-1,6-bisphosphatase 1 , and 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine targets Serine/threonine-protein kinase haspin .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

For instance, compounds targeting Fructose-1,6-bisphosphatase 1 can affect the gluconeogenesis pathway , and those targeting Serine/threonine-protein kinase haspin can influence cell cycle regulation .

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell cycle arrest .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-aminophenyl)-3-chlorobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment, including the presence of specific enzymes, proteins, and other biomolecules .

Properties

IUPAC Name

N-(3-aminophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAYYFPEUVSJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352210
Record name N-(3-aminophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-89-0
Record name N-(3-aminophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.